molecular formula C14H18N2O3S2 B017568 N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine CAS No. 131918-97-3

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

Cat. No.: B017568
CAS No.: 131918-97-3
M. Wt: 326.4 g/mol
InChI Key: BPWJNEDSCLPNGK-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine typically involves the reaction of N-acetyl-L-cysteine with N-(2-phenylethyl)thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine involves its interaction with specific enzymes in the liver. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. This inhibition can lead to increased levels of the substrates in the body, which can have therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to inhibit specific liver enzymes also sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWJNEDSCLPNGK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=S)NCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927391
Record name N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131918-97-3
Record name Phenethyl isothiocyanate N-acetyl-L-cysteine conjugate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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